
Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one is a complex organic compound with a unique structure that includes a thiolane ring, a phosphorylamino group, and phenylmethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiolane-2-one with bis(phenylmethoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphorylamino group can be reduced to form secondary amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one involves its interaction with specific molecular targets. The phosphorylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The thiolane ring may also play a role in binding to target proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-thione: Contains a thione group instead of a ketone.
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-amine: Features an amine group instead of a ketone.
Uniqueness
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phosphorylamino and thiolane groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73805-83-1 |
|---|---|
Molekularformel |
C18H20NO4PS |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one |
InChI |
InChI=1S/C18H20NO4PS/c20-18-17(11-12-25-18)19-24(21,22-13-15-7-3-1-4-8-15)23-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
InChI-Schlüssel |
HJZKRKJNSYCZJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=O)C1NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


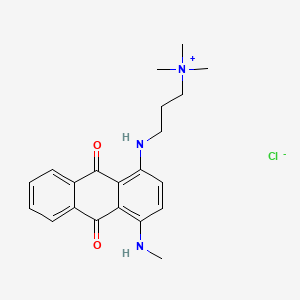
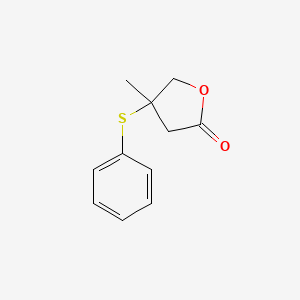

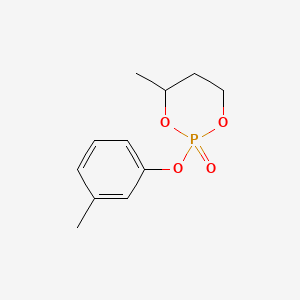
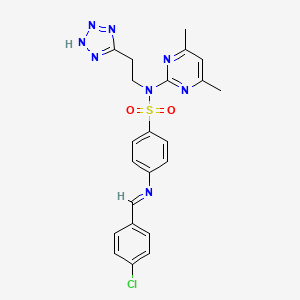

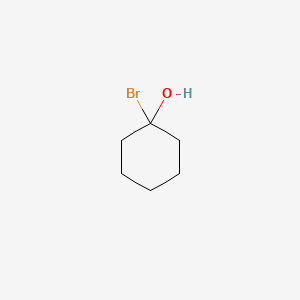

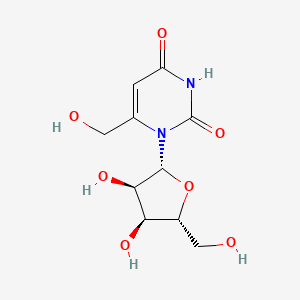

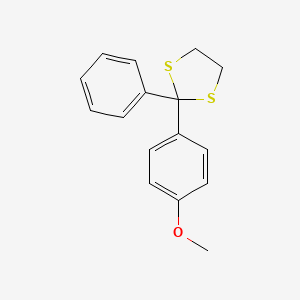
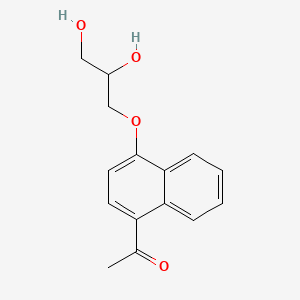
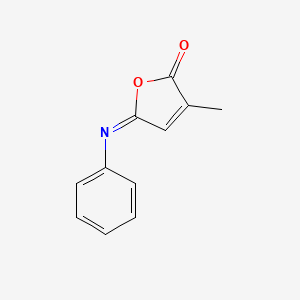
![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
